Dimethyl (r)-malate o-triflate
Description
Significance of Chiral Malate (B86768) Derivatives in Asymmetric Synthesis Research
The synthesis of single-enantiomer drugs has seen dramatic growth, driven by the need to improve efficacy and reduce side effects associated with inactive or harmful isomers. nih.gov This has intensified the demand for chiral intermediates in drug discovery. nih.govnih.gov Asymmetric synthesis, which involves converting achiral materials into chiral products, has become a cornerstone of drug discovery to meet this need. nih.gov
A key strategy in this field is the "chiral pool" approach, which utilizes abundant, naturally occurring enantiopure compounds as starting materials. wikipedia.orgtcichemicals.commdpi.com Malic acid and its derivatives, such as dimethyl malate, are prominent members of this chiral pool. wikipedia.orgresearchgate.net These compounds serve as versatile and cost-effective chiral building blocks, providing a pre-defined stereocenter that can be preserved and elaborated through subsequent reactions. wikipedia.org For instance, the reduction of dimethyl (S)-malate has been shown to provide a versatile four-carbon chiral building block, a utility that extends to its (R)-enantiomer for accessing the opposite stereochemistry. researchgate.net The use of these derivatives allows chemists to bypass the often complex and costly steps of creating a chiral center from scratch or resolving a racemic mixture. nih.govwikipedia.org
Role of the Triflate Moiety as a Superior Leaving Group in Stereoselective Transformations
The triflate group, or trifluoromethanesulfonate (B1224126) (-OTf), is a functional group with the formula R−OSO₂CF₃. wikipedia.org It is widely regarded as one of the best leaving groups in organic chemistry, a property derived from the extreme stability of its corresponding anion. wikipedia.orgnih.gov This stability is the result of two main factors: extensive resonance that delocalizes the negative charge across the three oxygen atoms, and the powerful electron-withdrawing effect of the trifluoromethyl (CF₃) group. wikipedia.org The parent acid, triflic acid (CF₃SO₃H), is a superacid, highlighting the anion's reluctance to act as a nucleophile and its readiness to depart during a reaction. wikipedia.org
This exceptional leaving group ability makes alkyl triflates, such as Dimethyl (R)-malate O-triflate, highly reactive in nucleophilic substitution reactions (e.g., SN2 reactions). wikipedia.org This high reactivity is crucial for forming new bonds under mild conditions. Furthermore, the triflate anion can play a direct role in influencing the stereochemical outcome of a reaction. In certain transformations like glycosylations, the triflate anion has been shown to mediate the nucleophilic attack, directing it to a specific face of the molecule and thereby controlling the stereoselectivity of the newly formed bond. rsc.orgnih.gov Glycosylations promoted by triflate-generating reagents are common synthetic methods, often proceeding through highly reactive glycosyl triflate intermediates. researchgate.net
Table 1: Comparison of Leaving Group Ability This table provides a qualitative comparison of the triflate group's ability to depart as a stable anion relative to other common leaving groups in organic synthesis.
| Leaving Group | Chemical Formula | Relative Leaving Ability |
|---|---|---|
| Triflate | CF₃SO₃⁻ | Excellent |
| Iodide | I⁻ | Very Good |
| Bromide | Br⁻ | Good |
| Chloride | Cl⁻ | Fair |
Historical Development of Research on Malate-Derived Chiral Building Blocks in Complex Molecule Synthesis
The use of naturally occurring chiral molecules as starting points for synthesis is a long-established strategy. wikipedia.org Malic acid, found in apples, was recognized early on as a useful member of the "chiral pool" and has been employed as a chiral resolving agent. wikipedia.org However, the role of malate derivatives as integral building blocks for complex targets gained significant momentum with the increasing sophistication of organic synthesis and a greater emphasis on enantiopure pharmaceuticals.
A major catalyst for this development was the issuance of a policy by the U.S. Food and Drug Administration (FDA) in 1992, which highlighted the distinct biological properties of different enantiomers and encouraged the development of single-enantiomer drugs. nih.gov This regulatory shift spurred intense research into efficient methods for producing enantiomerically pure compounds, making chiral pool synthesis from readily available materials like malic acid an increasingly attractive strategy. nih.govnih.gov
By the early 2000s, the application of malate derivatives in the synthesis of complex natural products was well-demonstrated. For example, in 2003, researchers utilized dimethyl malate as a key chiral precursor for the synthesis of the macrocyclic core of the antibiotic glucolipsins. rsc.org This work exemplifies how the stereocenter from a simple, renewable feedstock can be strategically incorporated into a much larger and more complex bioactive molecule, showcasing the power and efficiency of this synthetic approach.
Current Research Frontiers and Unaddressed Challenges Pertaining to this compound in Modern Organic Synthesis
Despite its synthetic potential, the use of this compound is accompanied by distinct challenges and is at the forefront of specific research areas in modern organic synthesis. benthamscience.com The primary challenge stems directly from the compound's main advantage: the high reactivity conferred by the triflate leaving group. wikipedia.orgnih.gov Alkyl triflates are often unstable and must be used under specific conditions, free of nucleophiles like water, to prevent rapid decomposition or solvolysis. wikipedia.orgnih.gov This inherent instability makes their isolation, storage, and handling difficult, which can limit their widespread application. nih.gov
Current research frontiers are focused on harnessing this potent reactivity in a controlled and efficient manner. One major area of exploration is the use of this compound in novel transition metal-catalyzed cross-coupling reactions. mdpi.comfrontiersin.org Such methods, including Suzuki and Heck couplings, are powerful tools for carbon-carbon bond formation, and leveraging the excellent leaving group ability of the triflate can enable reactions that are difficult with less reactive substrates. wikipedia.org
Another frontier involves the development of more robust catalytic systems that can tolerate the triflate group or even utilize it as part of the catalytic cycle under milder, more sustainable conditions. frontiersin.orgopenaccessjournals.com General challenges in organic synthesis, such as the need to minimize waste, reduce the number of synthetic steps, and control costs, are particularly relevant for a highly specialized and reactive reagent like this compound. openaccessjournals.com Future research will likely focus on integrating this powerful building block into more efficient and scalable synthetic routes for high-value molecules.
Table 2: Summary of Challenges and Research Frontiers
| Aspect | Description |
|---|---|
| Primary Challenge | High Reactivity and Instability: The triflate group makes the compound highly susceptible to nucleophilic attack and solvolysis, complicating its handling, storage, and reaction control. wikipedia.orgnih.gov |
| Research Frontier 1 | Advanced Catalytic Methods: Developing new transition metal-catalyzed cross-coupling reactions to exploit the triflate's leaving group ability for constructing complex molecular architectures. mdpi.comfrontiersin.org |
| Research Frontier 2 | Robust Reaction Conditions: Designing new catalytic systems and reaction protocols that are more tolerant of functional groups and can control the high reactivity of the triflate, potentially under greener or more sustainable conditions. frontiersin.orgopenaccessjournals.com |
| Research Frontier 3 | Application in Target Synthesis: Employing this compound as a key building block in the total synthesis of novel and complex natural products or pharmaceuticals where stereochemical purity is paramount. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
171049-36-8 |
|---|---|
Molecular Formula |
C7H9F3O7S |
Molecular Weight |
294.20 g/mol |
IUPAC Name |
dimethyl (2R)-2-(trifluoromethylsulfonyloxy)butanedioate |
InChI |
InChI=1S/C7H9F3O7S/c1-15-5(11)3-4(6(12)16-2)17-18(13,14)7(8,9)10/h4H,3H2,1-2H3/t4-/m1/s1 |
InChI Key |
VTGAHMHUTNTATF-SCSAIBSYSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C(=O)OC)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)CC(C(=O)OC)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimethyl R Malate O Triflate
Precursor Selection and Strategic Functionalization for Malate (B86768) Derivatization
The successful synthesis of Dimethyl (R)-malate O-triflate hinges on the careful selection of the starting material and the strategic manipulation of its functional groups to ensure regioselectivity and preservation of stereochemical integrity.
Enantiopure Malic Acid and its Diesters as Starting Materials
The primary precursor for the synthesis of this compound is the enantiomerically pure form of malic acid or its corresponding diesters. (R)-malic acid is a readily available chiral pool starting material, offering a cost-effective and stereochemically defined entry point to the target molecule acs.org. Enzymatic methods have been developed for the preparation of enantiopure malic acid derivatives, further expanding their accessibility researchgate.net.
The direct use of (R)-malic acid presents a challenge of regioselectivity due to the presence of two carboxylic acid groups and one hydroxyl group. To circumvent this, dimethyl (R)-malate is the preferred starting material. The esterification of (R)-malic acid to its dimethyl ester simplifies the subsequent triflation step by protecting the carboxylic acid functionalities, thus directing the reaction to the desired hydroxyl group. The enantioselective synthesis of (R)- and (S)-dimethyl malate has been reported, ensuring the availability of the enantiomerically pure diester for further transformation researchgate.net.
Regioselective Protection and Deprotection Strategies for Hydroxyl Functionality
When starting from malic acid itself, regioselective protection of the functional groups is paramount. The differential reactivity of the hydroxyl and carboxylic acid groups allows for a strategic approach. The carboxylic acids can be selectively esterified under acidic conditions, leaving the secondary hydroxyl group available for triflation.
In more complex syntheses involving malic acid derivatives with multiple hydroxyl groups, various protecting group strategies can be employed. While specific examples for dimethyl malate are not extensively documented in the literature, general principles of regioselective protection of polyols can be applied. These strategies often rely on the subtle differences in steric and electronic environments of the hydroxyl groups to achieve selective protection or deprotection mdpi.com. For the synthesis of this compound, the use of the dimethyl ester precursor effectively serves as a protection strategy for the carboxyl groups, thereby isolating the hydroxyl group as the sole site for the triflation reaction.
Triflation Reagents and Optimization of Reaction Conditions for O-Triflate Formation
The conversion of the secondary hydroxyl group of dimethyl (R)-malate to a triflate is a critical step that requires careful selection of reagents and optimization of reaction conditions to ensure high yield and stereochemical control.
Anhydrous Trifluoromethanesulfonic Anhydride (B1165640) and Related Triflation Reagents
Trifluoromethanesulfonic anhydride (Tf₂O), commonly known as triflic anhydride, is the reagent of choice for the formation of triflates from alcohols due to its high reactivity commonorganicchemistry.comwikipedia.orgnih.gov. It is a powerful electrophile that readily reacts with the hydroxyl group of dimethyl (R)-malate. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the anhydride and the resulting triflate product wikipedia.org.
Another related reagent is N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh), which is a milder triflating agent and can offer better selectivity in certain cases commonorganicchemistry.com. However, for a relatively unhindered secondary alcohol like dimethyl (R)-malate, triflic anhydride is generally effective.
Base Selection and Solvent Effects on Triflation Efficiency and Stereochemical Control
The triflation of an alcohol with triflic anhydride is typically performed in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct. Pyridine is a commonly used base for this transformation researchgate.net. The choice of base is crucial as it can influence the reaction rate and selectivity. Sterically hindered bases, such as 2,6-lutidine or 2,6-di-tert-butylpyridine, are often employed to minimize potential side reactions.
The solvent plays a significant role in the efficiency and stereochemical outcome of the triflation reaction. Dichloromethane (CH₂Cl₂) is a common solvent for these reactions due to its inertness and ability to dissolve both the substrate and reagents commonorganicchemistry.com. The stereochemical course of the triflation of a chiral secondary alcohol is of utmost importance. The reaction with triflic anhydride typically proceeds with inversion of configuration at the stereocenter through an Sₙ2 mechanism nih.gov. This is a critical consideration in the synthesis of this compound, as the resulting product will have the (S) configuration at the carbon bearing the triflate group if starting from the (R)-alcohol.
Interactive Data Table: Typical Conditions for Triflation of Secondary Alcohols
| Parameter | Condition | Rationale |
| Triflating Agent | Trifluoromethanesulfonic Anhydride (Tf₂O) | High reactivity ensures efficient conversion of the alcohol to the triflate. |
| Base | Pyridine or 2,6-Lutidine | Neutralizes the triflic acid byproduct without competing as a nucleophile. |
| Solvent | Dichloromethane (CH₂Cl₂) | Inert solvent that provides good solubility for reactants. |
| Temperature | -78 °C to 0 °C | Low temperatures help to control the exothermic nature of the reaction and minimize side reactions. |
| Stoichiometry | Slight excess of Tf₂O and base | Ensures complete consumption of the starting alcohol. |
Management of Exothermic Reactions and Product Stability during Triflation
The reaction of triflic anhydride with alcohols is often highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts nih.gov. Performing the reaction at low temperatures, typically between -78 °C and 0 °C, is a standard practice to manage the heat generated. Slow, dropwise addition of the triflic anhydride to the solution of the alcohol and base is also crucial for maintaining control over the reaction.
Secondary alkyl triflates are known to be highly reactive and can be unstable, particularly at elevated temperatures, where they may undergo elimination reactions reddit.com. The stability of this compound is therefore a significant consideration. It is generally recommended to use the triflate intermediate in the subsequent reaction step as soon as possible after its formation and to avoid purification by methods that involve heating, such as distillation. If isolation is necessary, it should be performed at low temperatures. The presence of ester groups alpha to the triflate may offer some electronic stabilization to the molecule.
Isolation and Purification Techniques for Research-Grade this compound
The synthesis of this compound results in a crude product that contains the desired compound along with unreacted starting materials, byproducts, and residual solvents. To obtain research-grade material with high purity and enantiomeric integrity, rigorous isolation and purification techniques are essential. The primary methods employed are chromatographic separation, recrystallization, and distillation, each targeting different types of impurities.
Chromatographic Separation Methods (e.g., Flash Chromatography, HPLC) for Purity Assessment and Enantiomeric Enrichment
Chromatographic techniques are indispensable for the purification of this compound, offering high-resolution separation to achieve superior chemical and enantiomeric purity.
Flash Chromatography
Flash chromatography is a rapid and efficient method for the primary purification of the crude this compound. This technique is particularly effective for removing non-chiral impurities such as residual Dimethyl (R)-malate and byproducts from the triflation reaction. The separation is performed on a column packed with a stationary phase, typically silica (B1680970) gel, through which the crude product is passed using a solvent system (mobile phase) under moderate pressure.
The choice of the mobile phase is critical for achieving optimal separation. A solvent system is selected based on the polarity of the target compound and the impurities. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. The ideal solvent ratio is determined by preliminary analysis using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product, which generally provides the best separation.
The crude reaction mixture is first concentrated to remove the reaction solvent and then adsorbed onto a small amount of silica gel. This "dry loading" method often leads to better resolution compared to direct liquid injection. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure product.
Table 1: Illustrative Parameters for Flash Chromatography Purification
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Loading Method | Dry loading |
| Elution Mode | Isocratic |
| Detection | UV (if applicable) or TLC analysis of fractions |
High-Performance Liquid Chromatography (HPLC)
For achieving the highest level of chemical and, crucially, enantiomeric purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Chiral HPLC is specifically employed for the enantiomeric enrichment of this compound, separating it from any potential (S)-enantiomer that may have been present in the starting material or formed through side reactions.
The separation is accomplished using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for the resolution of a broad range of chiral compounds, including esters. mnstate.edu The choice of the specific chiral column and mobile phase is determined through a screening process to find the optimal conditions for baseline separation of the enantiomers.
For analytical purposes, to assess the enantiomeric excess (e.e.), a small sample is injected onto the chiral HPLC column. The chromatogram will show two distinct peaks corresponding to the (R) and (S) enantiomers if both are present. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the e.e. For preparative HPLC, the same principle is applied on a larger scale to physically separate the enantiomers and collect the pure (R)-enantiomer.
Table 2: Representative Conditions for Chiral HPLC Analysis
| Parameter | Value/Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Column Temperature | Ambient |
Recrystallization and Distillation Protocols for Highly Pure Intermediates
Recrystallization
Recrystallization is a powerful purification technique for solid compounds and is particularly useful for purifying the Dimethyl (R)-malate starting material or other solid intermediates. umass.edulibretexts.org The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org
A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impure solid is dissolved in the minimum amount of the hot solvent to form a saturated solution. As the solution is allowed to cool slowly, the solubility of the compound decreases, leading to the formation of a crystalline solid. The impurities, being present in smaller amounts, remain dissolved in the solvent. The purified crystals are then collected by filtration.
The choice of solvent is critical and is often determined empirically. For diesters like dimethyl malate, a variety of organic solvents can be tested, including alcohols (e.g., methanol, ethanol), esters (e.g., ethyl acetate), and hydrocarbon solvents (e.g., hexane, toluene), or a mixture of solvents.
Table 3: General Protocol for Recrystallization of a Solid Intermediate
| Step | Procedure |
| 1. Solvent Selection | Empirically determine a solvent where the intermediate has high solubility when hot and low solubility when cold. |
| 2. Dissolution | Dissolve the impure solid in the minimum amount of the boiling solvent. |
| 3. Cooling | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| 4. Isolation | Collect the purified crystals by vacuum filtration. |
| 5. Washing | Wash the crystals with a small amount of cold solvent to remove any adhering impurities. |
| 6. Drying | Dry the crystals under vacuum to remove residual solvent. |
Distillation
Distillation is a primary method for the purification of liquid compounds, particularly for volatile intermediates such as methyl esters. fenix.intechnoilogy.it This technique separates components of a liquid mixture based on differences in their boiling points. For temperature-sensitive compounds, vacuum distillation is employed to lower the boiling points and prevent thermal decomposition.
In the context of preparing this compound, distillation can be used to purify the Dimethyl (R)-malate starting material if it is a liquid at room temperature or has a relatively low melting point. The crude liquid is heated in a distillation apparatus under reduced pressure. The component with the lower boiling point will vaporize first, and the vapor is then condensed and collected as the purified distillate.
Fractional distillation, which uses a fractionating column, can be employed to separate liquids with close boiling points, providing a higher degree of purity. The efficiency of the separation depends on the length and type of the fractionating column.
Table 4: Typical Setup for Vacuum Distillation of a Liquid Intermediate
| Parameter | Specification |
| Apparatus | Standard vacuum distillation setup with a heating mantle, distillation flask, fractionating column (optional), condenser, and receiving flask. |
| Pressure | Reduced pressure (e.g., 1-20 mmHg) achieved with a vacuum pump. |
| Heating | Controlled heating using a heating mantle to maintain a steady distillation rate. |
| Collection | Collection of fractions based on the boiling point at the given pressure. |
Mechanistic Insights and Reactivity Profiles of Dimethyl R Malate O Triflate
Elimination Reactions: Formation of Unsaturated Malate (B86768) Derivatives
In the presence of a base, Dimethyl (R)-malate O-triflate can undergo an elimination reaction to form an α,β-unsaturated diester, such as dimethyl fumarate (B1241708) or dimethyl maleate. This involves the removal of a proton from the adjacent carbon (C3) and the departure of the triflate group.
Regioselectivity refers to the formation of one constitutional isomer over another. In the case of this compound, there is only one adjacent carbon with protons available for abstraction. Therefore, the double bond can only form between C2 and C3, making the reaction inherently regiostable.
Stereoselectivity , which concerns the preferential formation of one stereoisomer over another, is the more significant consideration. youtube.comstudy.com
E2 Pathway: The E2 (bimolecular elimination) mechanism is a concerted process that requires a specific spatial arrangement of the proton being removed and the leaving group; they must be anti-periplanar (in the same plane, but on opposite sides of the C-C bond). The stereochemistry of the starting material directly dictates the stereochemistry of the alkene product. khanacademy.org Depending on which of the two protons on C3 is abstracted and the resulting conformation, either the (E)-isomer (dimethyl fumarate) or the (Z)-isomer (dimethyl maleate) will be formed.
E1 Pathway: The E1 (unimolecular elimination) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. youtube.com Following carbocation formation, a weak base removes an adjacent proton to form the double bond. E1 reactions are typically stereoselective, favoring the formation of the most thermodynamically stable alkene. youtube.comyoutube.com In this case, the trans-alkene (dimethyl fumarate) is more stable than the cis-alkene (dimethyl maleate) due to reduced steric strain, and would thus be the major product of an E1 reaction.
The competition between E1 and E2 mechanisms is primarily governed by the strength of the base. youtube.com
E2 reactions are favored by the use of strong, concentrated bases, such as alkoxides (e.g., sodium ethoxide). The reaction rate depends on the concentration of both the substrate and the base.
E1 reactions are favored under conditions with weak bases (e.g., water, alcohols) and in polar protic solvents that stabilize the carbocation intermediate. youtube.commasterorganicchemistry.com The rate is dependent only on the concentration of the substrate.
It is also crucial to consider the persistent competition between substitution and elimination reactions. High temperatures generally favor elimination over substitution. Furthermore, as previously mentioned, strong, sterically hindered bases that are poor nucleophiles will strongly favor elimination pathways.
Rearrangement Reactions and Fragmentations Induced by Triflate Departure
The departure of the highly stable triflate anion from this compound would generate a carbocationic intermediate at the α-position. The fate of this intermediate is dictated by the reaction conditions and the structural features of the molecule.
Carbon Skeleton Rearrangements (e.g., 1,2-Shifts)
The formation of a secondary carbocation upon triflate departure could potentially trigger rearrangement reactions to form a more stable carbocation. A 1,2-hydride shift from the adjacent β-carbon is a plausible rearrangement pathway. This would result in the formation of a tertiary carbocation, which is stabilized by hyperconjugation. However, the stability gained must be significant enough to overcome the energy barrier for the shift.
Another possibility, though likely less favorable, is a 1,2-methoxide or 1,2-carbomethoxy shift. Generally, alkyl and hydride shifts are more common than the migration of ester groups. The specific reaction conditions, including solvent polarity and temperature, would play a crucial role in determining whether such rearrangements occur and to what extent.
Fragmentation Pathways Under Specific Catalytic or Thermal Conditions
Under thermal or specific catalytic conditions, the carbocationic intermediate formed from this compound could undergo fragmentation. A potential fragmentation pathway could involve the elimination of a stable molecule, such as carbon monoxide or carbon dioxide, driven by the formation of a more stable product. For instance, decarboxylation could occur if one of the ester groups is suitably positioned to participate in the reaction cascade following the initial triflate departure.
Another conceivable fragmentation route is the cleavage of the Cα-Cβ bond, leading to the formation of smaller, stable fragments. The specific fragmentation pattern would be highly dependent on the reaction environment, including the presence of catalysts or trapping agents that could influence the decomposition pathway of the intermediate.
Transition Metal-Catalyzed Transformations Utilizing this compound as a Substrate
The carbon-oxygen bond of the triflate group in this compound can be activated by transition metal catalysts, particularly palladium, making it a suitable substrate for various cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Analogues)
This compound is an excellent candidate for palladium-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon bond formation.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the α-position of the malate ester.
Heck Reaction: In a Heck-type reaction, the triflate would react with an alkene in the presence of a palladium catalyst and a base. This would result in the substitution of the triflate group with the alkene, forming a new, more complex unsaturated ester.
Sonogashira Coupling: This coupling reaction would involve a terminal alkyne as the coupling partner, catalyzed by a palladium complex and a copper(I) co-catalyst. The outcome would be the formation of an alkynylated malonate derivative.
The success and efficiency of these reactions would depend on the choice of catalyst, ligands, base, and solvent system. The stereochemistry at the (R)-configured center would also be a key aspect to consider, with the potential for either retention or inversion of configuration depending on the reaction mechanism.
Below is a hypothetical data table illustrating potential outcomes of such cross-coupling reactions.
| Coupling Partner | Catalyst System | Product | Potential Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dimethyl (R)-phenylmalate | 75-90 |
| Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Dimethyl (R)-(2-phenylethenyl)malate | 60-85 |
| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Dimethyl (R)-(phenylethynyl)malate | 70-95 |
Role as a Precursor for Organometallic Species in Catalytic Cycles
In the context of transition metal-catalyzed reactions, this compound serves as an electrophilic precursor. The catalytic cycle typically begins with the oxidative addition of the C-OTf bond to a low-valent transition metal complex (e.g., Pd(0)). This step forms an organometallic intermediate where the dimethyl (R)-malate moiety is bonded to the metal center. This organopalladium species is then poised to react with a nucleophilic coupling partner in a subsequent transmetalation step (in the case of Suzuki coupling) or undergo migratory insertion (in the case of Heck and Sonogashira couplings), ultimately leading to the formation of the desired product and regeneration of the active catalyst.
Lewis Acid Catalysis and Complexation Studies (e.g., Lanthanide Triflates)
The carbonyl groups of the ester functionalities in this compound can act as Lewis basic sites, allowing for coordination with Lewis acids. Lanthanide triflates, known for their oxophilicity and water tolerance, are particularly interesting in this regard.
Complexation of a lanthanide triflate (e.g., Yb(OTf)₃ or Sc(OTf)₃) to one or both of the carbonyl oxygens would activate the ester groups towards nucleophilic attack. This could facilitate a variety of transformations, such as Michael additions if an α,β-unsaturated system is present, or other addition reactions at the carbonyl carbon.
Furthermore, the coordination of a Lewis acid could influence the reactivity of the C-OTf bond itself by altering the electronic properties of the molecule. This could potentially modulate its reactivity in the aforementioned transition metal-catalyzed reactions or open up new reaction pathways. Spectroscopic techniques such as NMR and IR, along with computational studies, would be invaluable in characterizing the nature and strength of these Lewis acid-base interactions and understanding their impact on the reactivity of this compound.
Strategic Utility of Dimethyl R Malate O Triflate in Enantioselective Organic Synthesis
Asymmetric Construction of Chiral Carboxylic Acids and Esters
Detailed research findings on the use of Dimethyl (R)-Malate O-Triflate for the asymmetric construction of chiral carboxylic acids and esters are not available in the public domain.
There is no accessible information on chiral auxiliaries and reagents specifically derived from this compound.
Specific examples and research data concerning the application of this compound in enantioselective alkylations, arylations, and cycloadditions could not be located.
Stereocontrolled Synthesis of Chiral Alcohols, Ethers, and Lactones
Information regarding the stereocontrolled synthesis of chiral alcohols, ethers, and lactones utilizing this compound is not present in the surveyed scientific literature.
There are no documented reductive transformations of this compound to yield chiral alcohol moieties.
Specific etherification strategies that employ this compound as a key reactant or precursor are not described in available chemical databases and publications.
Enantioselective Formation of Nitrogen-Containing Chiral Scaffolds
The use of this compound in the enantioselective formation of nitrogen-containing chiral scaffolds is not documented in the scientific literature.
Amination Reactions and Azide Displacement Strategies
The triflate group is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. In the context of this compound, this would be the C2 carbon of the malate (B86768) backbone.
Amination Reactions: Direct amination of a chiral triflate with ammonia or primary or secondary amines would proceed via an S\textsubscript{N}2 mechanism. This reaction would theoretically allow for the introduction of a nitrogen-containing functional group with inversion of stereochemistry at the C2 position. The stereochemical integrity of the product would be highly dependent on the reaction conditions and the nature of the amine nucleophile.
Azide Displacement: A common and effective strategy for introducing an amino group is through the displacement of a leaving group with sodium azide, followed by reduction of the resulting azide. The reaction of this compound with sodium azide would be expected to yield dimethyl (S)-2-azidosuccinate. This transformation is a classic example of an S\textsubscript{N}2 reaction where the azide anion acts as a potent nucleophile. The subsequent reduction of the azide, typically achieved through catalytic hydrogenation (e.g., H\textsubscript{2}/Pd-C) or with reagents like triphenylphosphine (the Staudinger reaction), would furnish the corresponding chiral amine. This two-step process is often favored over direct amination due to the avoidance of over-alkylation and the mild conditions required for azide reduction.
Synthesis of Chiral Amino Acid Derivatives via Triflate Reactivity (Focus on Synthetic Routes)
The inherent chirality of this compound makes it a potentially valuable precursor for the synthesis of non-proteinogenic chiral amino acid derivatives. The triflate's reactivity is central to synthetic routes that establish the key C-N bond.
A hypothetical synthetic route to a chiral β-amino acid derivative could commence with the S\textsubscript{N}2 displacement of the triflate group by a suitable nitrogen nucleophile, such as an azide ion, as previously discussed. Following the formation of the azide, instead of immediate reduction, the ester functionalities could be manipulated. For instance, selective hydrolysis of one of the methyl esters, followed by a Curtius rearrangement of the resulting carboxylic acid (after conversion to an acyl azide), could provide a route to a diamino derivative. Alternatively, the diester could be reduced to the corresponding diol, and subsequent functional group manipulations could lead to a variety of chiral amino alcohol derivatives, which are themselves valuable building blocks in medicinal chemistry.
Contributions to the Total Synthesis of Complex Natural Products and Pharmaceutical Intermediates (Focus on Methodology)
While no specific examples of the use of this compound in total synthesis have been identified, its potential as a chiral building block can be inferred from the widespread use of other C4 chiral synthons derived from malic acid.
Integration as a Key Chiral Building Block in Multi-Step Synthetic Sequences
In a multi-step synthesis, a molecule like this compound would serve as a "chiral pool" starting material. Its pre-defined stereochemistry at the C2 position would be carried through a series of reactions to be incorporated into the final target molecule. The triflate group provides a reactive handle for introducing a variety of functionalities early in the synthetic sequence. For example, coupling with a complex organometallic reagent or another chiral fragment could be envisioned, where the triflate is displaced to form a new carbon-carbon or carbon-heteroatom bond. The two ester groups offer further points for chemical modification, such as reduction, hydrolysis, or conversion to amides.
Stereochemical Control during Target Molecule Assembly and Functionalization
The primary contribution of a chiral building block like this compound is to exert stereochemical control. By starting with a stereochemically pure material, chemists can avoid the need for challenging enantioselective reactions later in the synthesis. The S\textsubscript{N}2 reactivity of the triflate ensures that the stereochemistry of the newly formed bond at C2 is predictably inverted relative to the starting material. This control is crucial when constructing molecules with multiple stereocenters, as the relative and absolute stereochemistry determines the biological activity of the final product. The rigid stereochemical information embedded in this building block would guide the stereochemical outcome of subsequent reactions at or near the original stereocenter.
Advanced Analytical and Spectroscopic Methodologies for Research on Dimethyl R Malate O Triflate
Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment
Spectroscopy is fundamental to the structural analysis of Dimethyl (R)-malate O-triflate, providing detailed information about its molecular framework and the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous evidence of atomic connectivity and the electronic environment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The methoxy protons of the two ester groups would appear as sharp singlets. The protons of the methylene group (-CH₂) adjacent to the chiral center will be diastereotopic and are expected to appear as a complex multiplet, often an AB quartet further split by coupling to the methine proton. The methine proton (-CH-) at the chiral center, being attached to the carbon bearing the strongly electron-withdrawing triflate group, would be significantly deshielded and shifted downfield.
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the ester groups are expected to resonate at the lowest field (typically 165-175 ppm). The carbon atom bonded to the triflate group will also be significantly downfield due to the inductive effect. The trifluoromethyl carbon (CF₃) will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: Given the presence of the trifluoromethanesulfonate (B1224126) group, ¹⁹F NMR is a crucial technique. It is expected to show a sharp singlet for the three equivalent fluorine atoms of the triflate group. The chemical shift of this signal is characteristic of triflate esters and typically appears in the range of -70 to -80 ppm. wiley-vch.de This provides direct evidence for the presence and integrity of the triflate moiety.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹H | -CH(OTf)- | ~5.0 - 5.5 | dd | J(H,H) ≈ 3-8 Hz |
| ¹H | -CH₂- | ~2.8 - 3.2 | m | ²J(H,H) ≈ 16 Hz, ³J(H,H) ≈ 3-8 Hz |
| ¹H | -OCH₃ (x2) | ~3.7 - 3.9 | s | - |
| ¹³C | C=O (x2) | ~168 - 172 | s | - |
| ¹³C | -CH(OTf)- | ~75 - 85 | d | - |
| ¹³C | -CH₂- | ~35 - 45 | t | - |
| ¹³C | -OCH₃ (x2) | ~52 - 54 | q | - |
| ¹³C | -CF₃ | ~118 - 122 | q | ¹J(C,F) ≈ 290-320 Hz |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. For this compound, these methods can confirm the presence of the ester and triflate groups.
IR Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the two ester groups, typically found in the 1735-1750 cm⁻¹ region. Strong bands associated with the triflate group, specifically the asymmetric and symmetric S=O stretches, are expected around 1420 cm⁻¹ and 1210 cm⁻¹, respectively. The C-F stretching vibrations of the CF₃ group also give rise to strong absorptions, typically in the 1200-1250 cm⁻¹ region, which may overlap with other signals.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the S=O and S-O stretching modes of the triflate group are often strong and easily identifiable in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C-O (Ester) | Stretch | 1150 - 1250 | Strong |
| -SO₂- (Triflate) | Asymmetric Stretch | ~1420 | Strong |
| -SO₂- (Triflate) | Symmetric Stretch | ~1210 | Strong |
| C-F (Triflate) | Stretch | 1200 - 1250 | Strong |
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can further confirm its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ can be observed, confirming the molecular weight.
Under higher energy conditions, such as Electron Ionization (EI) or through tandem mass spectrometry (MS/MS), the molecule undergoes characteristic fragmentation. libretexts.org A plausible fragmentation pathway for this compound would involve the initial loss of the triflate group, which is an excellent leaving group. wikipedia.org Other significant fragmentation events could include the loss of a methoxy radical (•OCH₃) or a methoxycarbonyl radical (•COOCH₃) via alpha-cleavage adjacent to the carbonyl groups. acs.org
Table 3: Predicted Mass Spectrometry Data for this compound (C₇H₉F₃O₈S)
| Ion | Formula | Calculated m/z | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | [C₇H₁₀F₃O₈S]⁺ | 327.00 | Protonated Molecular Ion |
| [M-OCH₃]⁺ | [C₆H₆F₃O₇S]⁺ | 295.98 | Loss of a methoxy radical |
| [M-COOCH₃]⁺ | [C₆H₆F₃O₆S]⁺ | 279.98 | Loss of a methoxycarbonyl radical |
Chiral Chromatography for Enantiomeric Purity Assessment
Assessing the enantiomeric purity is critical for any chiral compound. Chiral chromatography, in both high-performance liquid (HPLC) and gas (GC) formats, provides the necessary resolution to separate and quantify the (R) and (S) enantiomers.
Chiral HPLC is a primary method for determining the enantiomeric excess (ee) of this compound. The development of a robust method involves selecting an appropriate chiral stationary phase (CSP) and mobile phase.
Method Development: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (e.g., Chiralcel®, Chiralpak®), are highly effective for separating a wide range of enantiomers, including esters. mdpi.com The separation is typically performed in normal-phase or polar organic mode, using eluents such as hexane (B92381)/isopropanol or pure alcohols. The interactions between the analyte and the chiral stationary phase, which may include hydrogen bonding, dipole-dipole, and steric interactions, lead to differential retention times for the two enantiomers, allowing for their separation and quantification. chiralpedia.com Protein-based CSPs can also be effective, typically used in reversed-phase mode with buffered aqueous-organic mobile phases. sigmaaldrich.com
Table 4: Example Chiral HPLC Method Parameters
| Parameter | Description |
|---|---|
| Column | Chiralpak® AD-H (Amylose derivative) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
For analytes that are sufficiently volatile and thermally stable, chiral Gas Chromatography (GC) offers high resolution and sensitivity.
Method Development: While this compound may have some volatility, its polarity could lead to poor peak shape. If direct analysis is challenging, derivatization to a less polar, more volatile form may be necessary. For example, trimethylsilylation of any residual hydroxyl groups could be performed, although this is less relevant for the fully functionalized target compound. youtube.com The separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative. researchgate.net Derivatized cyclodextrins can form transient diastereomeric inclusion complexes with the enantiomers, leading to different retention times. azom.com
Table 5: Example Chiral GC Method Parameters
| Parameter | Description |
|---|---|
| Column | Cyclodextrin-based CSP (e.g., Beta-DEX™) |
| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
X-ray Crystallography for Absolute Stereochemistry Determination (Applicable for Crystalline Derivatives)
X-ray crystallography stands as a definitive and powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method is particularly crucial in stereochemistry for assigning the absolute configuration of chiral molecules, such as derivatives of Dimethyl (R)-malate. The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. By measuring the intensities and angles of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, which in turn reveals the precise spatial coordinates of each atom.
For chiral molecules, the determination of absolute stereochemistry relies on the phenomenon of anomalous dispersion (or resonant scattering). wikipedia.org When the wavelength of the incident X-rays is near the absorption edge of a heavier atom within the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs—reflections (hkl) and (-h-k-l)—which would otherwise be identical. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute configuration (R or S) of a stereocenter. ed.ac.uk
While obtaining a suitable single crystal of this compound itself may be challenging, the principles of X-ray crystallography can be effectively demonstrated through the analysis of a crystalline derivative. A relevant example is Dimethyl (R)-2-(3-oxocyclohexyl)malonate, a derivative of dimethyl malate (B86768) with a confirmed (R)-configuration at the malate backbone. The crystallographic data for this compound, available from the Cambridge Structural Database (CSD), provides a clear illustration of how X-ray diffraction data is used to establish absolute stereochemistry. nih.govre3data.org
The crystallographic analysis of Dimethyl (R)-2-(3-oxocyclohexyl)malonate confirms its molecular structure and, most importantly, the (R)-configuration of the chiral center in the malate moiety. This is achieved by refining the crystal structure model against the experimental diffraction data and analyzing the anomalous scattering effects. The resulting low value of the Flack parameter from the crystallographic refinement provides high confidence in the assigned absolute stereochemistry.
Below is a table summarizing the key crystallographic data for Dimethyl (R)-2-(3-oxocyclohexyl)malonate, which serves as a representative example of the type of information obtained from an X-ray crystallographic study for the purpose of absolute stereochemistry determination.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₆O₅ |
| CCDC Number | 298971 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.953(2) |
| b (Å) | 11.089(4) |
| c (Å) | 14.805(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1142.0(6) |
| Z | 4 |
| Temperature (K) | 150(2) |
| Radiation type | MoKα |
| Flack Parameter | -0.1(6) |
Computational and Theoretical Investigations into the Reactivity and Stereochemical Preferences of Dimethyl R Malate O Triflate
Quantum Chemical Calculations for Conformational Analysis and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for a detailed examination of the molecule's electronic structure and the relative stabilities of its various conformations, which are crucial for determining its reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Dimethyl (R)-malate O-triflate, DFT calculations can be employed to determine its optimized ground state geometry. These calculations provide key information such as bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional arrangement of the atoms.
Furthermore, DFT is used to analyze the electronic properties of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The nature of the triflate group as a potent electron-withdrawing group and an excellent leaving group can be quantitatively described through these calculations. The analysis of the electronic structure helps in identifying sites susceptible to nucleophilic or electrophilic attack.
Table 1: Calculated Geometric Parameters for the Ground State of this compound
| Parameter | Value |
|---|---|
| C-O (Triflate) Bond Length | 1.45 Å |
| O-S (Triflate) Bond Length | 1.58 Å |
| C=O (Ester) Bond Lengths | 1.21 Å, 1.22 Å |
| C-C-O-S Dihedral Angle | -175° |
Note: The data presented in this table are hypothetical and serve as an illustration of the typical output from DFT calculations.
The presence of multiple rotatable bonds in this compound gives rise to a complex conformational landscape. Computational methods can systematically explore this landscape to identify all possible low-energy conformations (energy minima). The relative energies of these conformers, determined through calculations, indicate their population at a given temperature. Understanding the preferred conformations is critical, as the reactivity of the molecule can be highly dependent on its shape.
In the context of a chemical reaction, these computational techniques are also applied to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and is a key factor in determining the reaction rate. By calculating the energy of the transition states for different reaction pathways, chemists can predict which pathway is more likely to occur. For stereoselective reactions, comparing the energies of the diastereomeric transition states allows for the prediction of the major product.
Molecular Dynamics Simulations of Reactive Intermediates and Transition States
While quantum chemical calculations provide static pictures of molecules, molecular dynamics (MD) simulations introduce the element of time and temperature, allowing for the study of the dynamic behavior of molecules and their reactions.
Molecular dynamics simulations can be used to explore the entire course of a chemical reaction, from reactants to products, through the transition state. By simulating the movement of atoms over time, MD can reveal the intricate details of bond-breaking and bond-forming processes. These simulations are particularly useful for identifying short-lived intermediates that may be difficult to detect experimentally.
For a reaction involving this compound, such as a nucleophilic substitution, MD simulations can map out the energy profile of the reaction pathway. This includes calculating the activation energy (energy barrier), which is the energy required to reach the transition state. Comparing the energy barriers of competing reaction pathways can explain the observed product distribution.
Reactions are rarely carried out in the gas phase; they are typically performed in a solvent. The solvent can have a profound effect on the reactivity of a molecule and the stability of intermediates and transition states. Computational models can account for these solvent effects in two primary ways: continuum models and explicit solvent models.
Continuum models treat the solvent as a continuous medium with a specific dielectric constant, which simplifies the calculation. Explicit solvent models, on the other hand, involve simulating a large number of individual solvent molecules surrounding the solute. While computationally more demanding, explicit solvent models can provide a more detailed and accurate picture of specific solvent-solute interactions, such as hydrogen bonding, which can be crucial in determining the reaction outcome. For reactions of this compound, modeling the solvent is essential for accurately predicting reaction rates and stereoselectivity.
Mechanistic Modeling of Stereoselective Transformations
One of the most powerful applications of computational chemistry is in the modeling of stereoselective reactions. For a chiral molecule like this compound, understanding the factors that control the stereochemical outcome of its reactions is of paramount importance.
Computational models can be constructed to investigate the transition states leading to different stereoisomeric products. By carefully analyzing the geometries and energies of these transition states, researchers can identify the key steric and electronic interactions that favor the formation of one stereoisomer over another. These insights are invaluable for the rational design of new catalysts and reaction conditions to achieve high levels of stereoselectivity. Advances in computational methods now allow for the quantitative prediction of enantiomeric excess in many cases.
Table 2: Calculated Energy Barriers for Diastereomeric Transition States
| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| TS leading to (R,S)-product | 0.0 | (R,S)-product |
| TS leading to (R,R)-product | +2.5 |
Note: The data presented in this table are hypothetical and intended to illustrate how computational modeling can be used to predict stereochemical outcomes.
Prediction of Diastereoselectivity and Enantioselectivity in Model Reactions
Computational chemistry serves as a powerful tool for predicting the stereochemical outcomes of reactions involving chiral molecules like this compound. Through the use of quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to model the transition states of reactions and predict which diastereomeric or enantiomeric products will be favored.
For a model nucleophilic substitution reaction on this compound, computational analysis would focus on the energy differences between the transition states leading to the various possible stereoisomeric products. The triflate group is an excellent leaving group, and its departure can proceed through mechanisms with varying degrees of SN1 or SN2 character. The stereochemical outcome is highly dependent on the reaction mechanism, the nature of the nucleophile, and the solvent.
A theoretical study would typically involve locating and optimizing the geometries of all relevant transition state structures. The relative energies of these transition states, after corrections for zero-point vibrational energy and thermal effects, would allow for the prediction of the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).
For instance, in a reaction with a nucleophile, two primary attack trajectories, re and si, relative to the plane of the reactive center, would be modeled. The calculated activation energies for these pathways would directly correlate to the expected product distribution. Non-covalent interactions, such as hydrogen bonding or steric hindrance between the incoming nucleophile, the chiral substrate, and the solvent molecules, play a crucial role in differentiating the energies of these transition states.
Hypothetical Data for a Model Nucleophilic Substitution Reaction:
| Nucleophile | Solvent | Calculated ΔG‡ (re-attack) (kcal/mol) | Calculated ΔG‡ (si-attack) (kcal/mol) | Predicted d.r. (anti:syn) |
| Azide (N₃⁻) | Acetonitrile | 18.5 | 20.1 | 95:5 |
| Phenylthiolate (PhS⁻) | Tetrahydrofuran | 15.2 | 16.0 | 80:20 |
| Methylmagnesium bromide (CH₃MgBr) | Diethyl ether | 12.8 | 13.5 | 75:25 |
Note: The data in this table is purely illustrative and not based on actual computational results for this compound.
Elucidation of Catalyst-Substrate Interactions (if used as a ligand precursor or substrate in catalytic cycles)
When this compound is employed as a substrate in a catalytic cycle, computational modeling can provide invaluable insights into the intricate interactions between the catalyst and the substrate. These interactions are fundamental to understanding the origin of stereoselectivity.
For example, in a hypothetical enantioselective reaction catalyzed by a chiral organocatalyst, DFT calculations can be used to model the catalyst-substrate complex. By analyzing the geometry and electronic structure of this complex, researchers can identify the key non-covalent interactions, such as hydrogen bonds, π-stacking, or steric repulsions, that govern the facial selectivity of the reaction.
The computational approach would involve building a model of the pre-reaction complex, where the catalyst and this compound are arranged in a manner that precedes the key bond-forming or bond-breaking step. Analysis of this complex can reveal why one face of the substrate is preferentially shielded by the catalyst, directing the incoming reagent to the other face.
Furthermore, by mapping the entire potential energy surface of the catalytic cycle, computational chemists can identify the rate-determining step and the transition state responsible for stereochemical induction. This level of detail allows for a rational explanation of the experimentally observed enantioselectivity and can guide the design of more effective catalysts.
Illustrative Data for Catalyst-Substrate Interaction Analysis:
| Catalyst Type | Key Interaction Type | Calculated Interaction Energy (kcal/mol) | Predicted Enantiomeric Excess (e.e.) |
| Chiral Thiourea | Hydrogen Bonding | -8.2 | 92% |
| Chiral Phosphoric Acid | Ion Pairing & H-Bonding | -12.5 | 98% |
| Chiral N-Heterocyclic Carbene | Covalent Adduct & Steric Hindrance | -5.7 | 85% |
Note: The data in this table is hypothetical and serves to illustrate the types of insights that could be gained from a computational study.
Emerging Research Directions and Future Perspectives for Dimethyl R Malate O Triflate Research
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, or Sustainability
The development of efficient and sustainable methods for the synthesis of Dimethyl (R)-malate O-triflate is a key area of ongoing research. Traditional methods for the preparation of triflates often involve the use of triflic anhydride (B1165640), which can be expensive and generate stoichiometric amounts of triflic acid as a byproduct, posing environmental concerns.
Future research is focused on developing catalytic methods for triflation, which would significantly improve the atom economy of the process. primescholars.comjocpr.com Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. scranton.edumonash.edu The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. scranton.edu
Table 1: Comparison of Synthetic Routes for this compound
| Method | Reagents | Advantages | Disadvantages | Atom Economy |
| Traditional | Dimethyl (R)-malate, Triflic anhydride, Pyridine | High yielding, reliable | Stoichiometric byproduct, harsh conditions | Low |
| Catalytic | Dimethyl (R)-malate, Triflic anhydride, Catalyst | Reduced waste, milder conditions | Catalyst development needed | High |
| Enzymatic | (DL)-Malic acid, Methanol, Lipase | High enantioselectivity, green | Limited to specific isomers | Moderate |
Furthermore, chemo-enzymatic routes are being explored to produce chiral malate (B86768) esters with high enantioselectivity. manchester.ac.ukpharmasalmanac.com For instance, the enantioselective synthesis of (R)- and (S)-dimethyl malate can be achieved using lipases, which selectively catalyze the esterification of one enantiomer of malic acid. researchgate.net This approach offers a greener alternative to traditional chemical synthesis. manchester.ac.ukescholarship.org
Exploration of New Reactivity Modes and Catalytic Applications Beyond Traditional Scope
The triflate group in this compound is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. This reactivity has been widely exploited in the synthesis of a variety of chiral compounds. However, researchers are now exploring new reactivity modes and catalytic applications for this versatile building block.
One promising area of research is the use of this compound in transition metal-catalyzed cross-coupling reactions. The triflate group can be readily converted into an organometallic species, which can then participate in a variety of coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This approach has the potential to significantly expand the synthetic utility of this chiral building block.
Additionally, the development of new catalytic systems for asymmetric reactions is a major focus. nih.gov For example, chiral diamine-coordinated Sn(II) triflate has been used in asymmetric Mukaiyama aldol (B89426) reactions. nih.gov The insights gained from such systems could be applied to develop new catalytic applications for this compound.
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability and Control
Flow chemistry and automated synthesis are transformative technologies that offer numerous advantages over traditional batch processes, including improved safety, scalability, and reproducibility. neuroquantology.comnih.gov The integration of this compound into these platforms is a key area of future research.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. neuroquantology.comnih.gov This is particularly important for reactions involving highly reactive intermediates, such as those generated from this compound. Automated synthesis platforms, on the other hand, can be used to rapidly screen a large number of reaction conditions, accelerating the optimization process. unimi.itillinois.eduyoutube.com
The development of robust and reliable flow processes for the synthesis and application of this compound will be crucial for its widespread adoption in industrial settings. unimi.it
Design of Next-Generation Chiral Building Blocks Inspired by this compound Analogues
The success of this compound as a chiral building block has inspired the design and synthesis of a new generation of chiral synthons. magtech.com.cnnih.govsigmaaldrich.com Researchers are exploring the introduction of different functional groups and stereochemical arrangements into the malic acid scaffold to create novel building blocks with unique reactivity and selectivity.
For example, the introduction of fluorine atoms into the molecule can significantly alter its electronic properties and biological activity. escholarship.org Similarly, the synthesis of diastereomerically pure analogues of this compound could provide access to a wider range of stereochemically complex molecules. The development of these next-generation chiral building blocks will be driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. enamine.net
Application of Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding and Optimization
A deep understanding of the reaction mechanisms involving this compound is essential for the optimization of existing synthetic methods and the development of new applications. Advanced spectroscopic techniques, such as in-situ NMR and FTIR, can provide valuable insights into the structure and reactivity of transient intermediates. researchgate.netchemrxiv.org
Computational studies, using methods such as density functional theory (DFT), can be used to model reaction pathways and predict the outcome of chemical reactions. researchgate.netresearchgate.netmontclair.edu These theoretical calculations can provide a detailed understanding of the factors that control the stereoselectivity of a reaction, which is crucial for the design of new and improved asymmetric transformations. nih.gov The combination of experimental and computational approaches will be a powerful tool for the rational design of new synthetic methodologies based on this compound.
Q & A
Q. How can secondary data from failed syntheses be leveraged to improve mechanistic understanding of this compound reactions?
- Methodological Answer : Perform root-cause analysis (e.g., Ishikawa diagrams) to trace failures to specific variables. Use cheminformatics tools to correlate structural features with reactivity trends .
Ethical & Methodological Rigor
Q. What protocols ensure ethical data reporting when publishing conflicting results for this compound applications?
Q. How can researchers balance open science principles with intellectual property concerns when sharing this compound methodologies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
